molecular formula C16H18N2O6 B13804882 Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate

Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate

Cat. No.: B13804882
M. Wt: 334.32 g/mol
InChI Key: KBAAHMQZNNBUBY-UHFFFAOYSA-N
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Description

Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate is a complex organic compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by its unique tetrahydropyrroloindole structure, which contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate is unique due to its tetrahydropyrroloindole structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6/c1-8(19)17-12-6-9(20)4-5-10(12)11-7-13(15(21)23-2)18(14(11)17)16(22)24-3/h4-6,11,13-14,20H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAAHMQZNNBUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2C(CC(N2C(=O)OC)C(=O)OC)C3=C1C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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